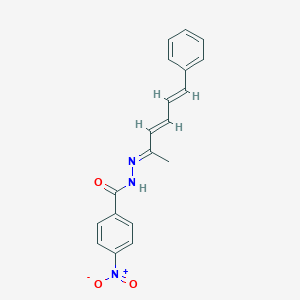
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide
Overview
Description
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide, also known as MPMPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. MPMPH is a hydrazone derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of ROS production and the activation of antioxidant pathways. N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has been shown to inhibit the activity of enzymes involved in ROS production, such as NADPH oxidase and xanthine oxidase. N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has also been shown to activate antioxidant pathways, such as the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide inhibits the proliferation of cancer cells and induces apoptosis. N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has anti-tumor effects and protects against oxidative stress-induced damage in various tissues.
Advantages and Limitations for Lab Experiments
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has several advantages for lab experiments, including its fluorescent properties, which make it a useful tool for studying ROS production in cells and tissues. N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide is also relatively easy to synthesize and has low toxicity. However, N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has some limitations, including its limited solubility in water and its instability in acidic environments.
Future Directions
There are several future directions for research on N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide. One area of research is the development of new synthesis methods to improve the yield and purity of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide. Another area of research is the study of the mechanism of action of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide and its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, research could focus on the development of new fluorescent probes based on the structure of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide for the detection of other biomolecules in cells and tissues.
Scientific Research Applications
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has been studied for its potential applications in medicine and biochemistry. In medicine, N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative properties. In biochemistry, N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-4-nitrobenzohydrazide has also been used to study the mechanism of action of other drugs and to develop new drugs.
properties
IUPAC Name |
4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-15(7-5-6-10-16-8-3-2-4-9-16)20-21-19(23)17-11-13-18(14-12-17)22(24)25/h2-14H,1H3,(H,21,23)/b7-5+,10-6+,20-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZGZOKTUWPKJK-UQBBGYFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C=C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(dimethylamino)-3-nitrobenzylidene]-3-iodobenzohydrazide](/img/structure/B3854575.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-bromobenzohydrazide](/img/structure/B3854583.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride](/img/structure/B3854593.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3854598.png)
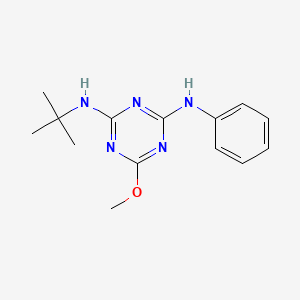
![1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3854609.png)
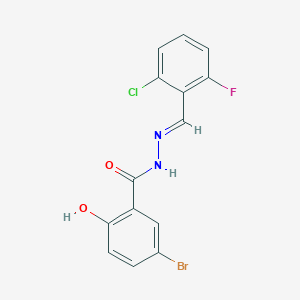
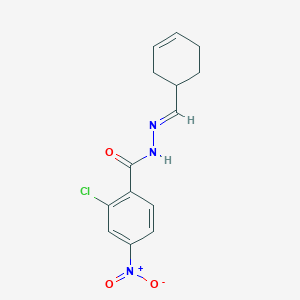

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3854649.png)
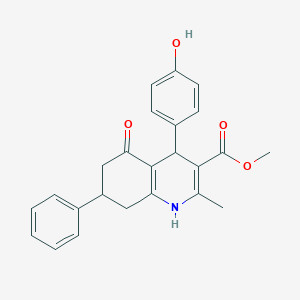
![4,5-dimethoxy-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3854671.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)acetamide](/img/structure/B3854679.png)
![isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate](/img/structure/B3854685.png)